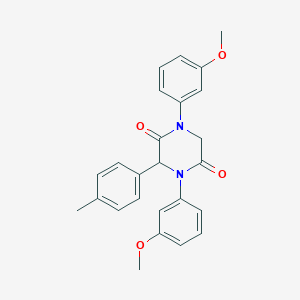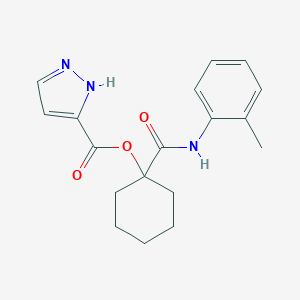
1,4-Bis(3-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(3-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione, also known as BMPP, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. BMPP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 1,4-Bis(3-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. This compound has been shown to inhibit the production of ROS and to scavenge free radicals, which can damage cellular components and contribute to the development of various diseases. This compound has also been shown to modulate the activity of various enzymes and signaling pathways, including the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. This compound has been shown to inhibit the production of ROS and to scavenge free radicals, which can damage cellular components and contribute to the development of various diseases. This compound has also been shown to reduce the expression of pro-inflammatory cytokines and to modulate the activity of various enzymes and signaling pathways, including the NF-κB pathway.
实验室实验的优点和局限性
1,4-Bis(3-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione has several advantages for lab experiments, including its ease of synthesis and its potent antioxidant and anti-inflammatory properties. This compound can be synthesized using various methods, and its purity and yield can be improved by using different solvents and reaction conditions. This compound has also been shown to have potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
However, there are also some limitations to using this compound in lab experiments. This compound has not been extensively studied in vivo, and its mechanism of action and physiological effects are not fully understood. Further studies are needed to determine the safety and efficacy of this compound in vivo, and to elucidate its mechanism of action and physiological effects.
未来方向
There are several future directions for the study of 1,4-Bis(3-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione, including its potential applications in the treatment of various diseases, its use as a building block in the synthesis of novel materials, and its mechanism of action and physiological effects. Further studies are needed to determine the safety and efficacy of this compound in vivo, and to elucidate its mechanism of action and physiological effects. This compound could also be used as a starting point for the synthesis of novel compounds with improved properties, including increased potency and selectivity.
合成方法
1,4-Bis(3-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione can be synthesized using various methods, including the condensation reaction between 3-methoxybenzaldehyde, 4-methylbenzaldehyde, and piperazine in the presence of acetic acid. Another method involves the reaction between 3-methoxybenzaldehyde, 4-methylbenzaldehyde, and piperazine in the presence of sodium acetate, which results in the formation of this compound. The purity and yield of this compound can be improved by using different solvents and reaction conditions.
科学研究应用
1,4-Bis(3-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. This compound has been shown to have potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has also been used as a building block in the synthesis of novel materials, including polymers and metal complexes.
属性
分子式 |
C25H24N2O4 |
|---|---|
分子量 |
416.5 g/mol |
IUPAC 名称 |
1,4-bis(3-methoxyphenyl)-3-(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C25H24N2O4/c1-17-10-12-18(13-11-17)24-25(29)26(19-6-4-8-21(14-19)30-2)16-23(28)27(24)20-7-5-9-22(15-20)31-3/h4-15,24H,16H2,1-3H3 |
InChI 键 |
OTIDBHDVGBSUEC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC |
规范 SMILES |
CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)

![N-methyl-N-[1-(2-toluidinocarbonyl)cyclohexyl]-1H-pyrazole-3-carboxamide](/img/structure/B242310.png)

![4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242313.png)
![2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242315.png)
![4-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B242316.png)
![4-{3-[(2,6-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242319.png)
![2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242320.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)-6-chloroimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B242323.png)
![7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242325.png)
![N-(4-fluorophenyl)-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242327.png)
![4-{6-Chloro-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}-2-methoxyphenol](/img/structure/B242330.png)
![2-Methoxy-4-{6-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242332.png)
